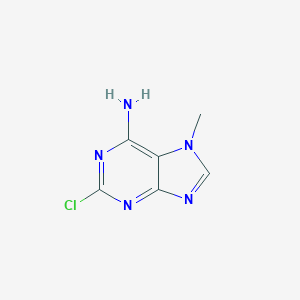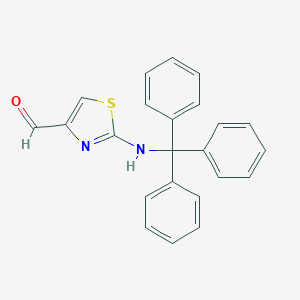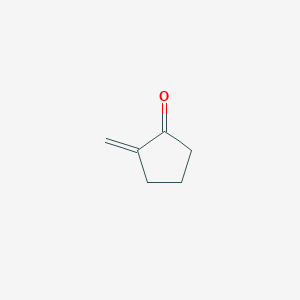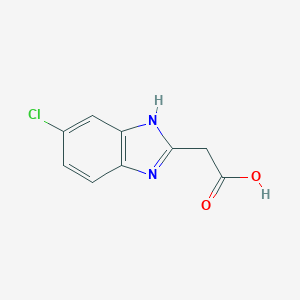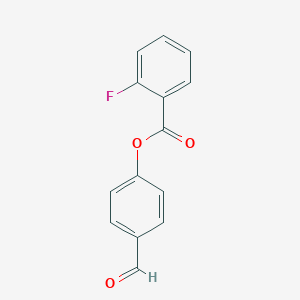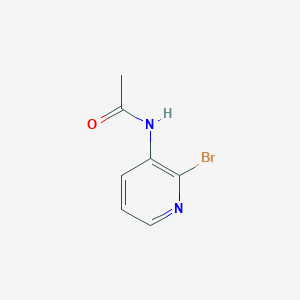![molecular formula C18H16N2 B184059 6,8,9-trimethyl-11H-indolo[3,2-c]quinoline CAS No. 149429-22-1](/img/structure/B184059.png)
6,8,9-trimethyl-11H-indolo[3,2-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8,9-trimethyl-11H-indolo[3,2-c]quinoline is an organic compound that belongs to the class of indole alkaloids. This compound has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 6,8,9-trimethyl-11H-indolo[3,2-c]quinoline is not fully understood. However, it has been proposed that it exerts its biological activities by modulating various signaling pathways. For example, it has been found to activate the caspase pathway in cancer cells, which leads to apoptosis. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation. In addition, it has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In addition, it has been found to regulate the cell cycle and suppress angiogenesis.
Advantages and Limitations for Lab Experiments
The advantages of using 6,8,9-trimethyl-11H-indolo[3,2-c]quinoline in lab experiments include its anti-cancer, anti-inflammatory, and anti-microbial properties. It is also relatively easy to synthesize. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Future Directions
For the study of 6,8,9-trimethyl-11H-indolo[3,2-c]quinoline include investigating its potential as a therapeutic agent, studying its mechanism of action, modifying its structure, and developing novel synthetic methods.
Synthesis Methods
The synthesis of 6,8,9-trimethyl-11H-indolo[3,2-c]quinoline can be achieved through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Fischer indole synthesis. The Pictet-Spengler reaction involves the condensation of an indole with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenethylamine with a carbonyl compound in the presence of a Lewis acid. The Fischer indole synthesis involves the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Scientific Research Applications
6,8,9-trimethyl-11H-indolo[3,2-c]quinoline has been studied for its anti-cancer properties. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of cancer cells by regulating the cell cycle and suppressing angiogenesis. In addition, this compound has been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Furthermore, this compound has been studied for its anti-microbial properties. It has been found to inhibit the growth of various bacteria and fungi.
properties
CAS RN |
149429-22-1 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
6,8,9-trimethyl-11H-indolo[3,2-c]quinoline |
InChI |
InChI=1S/C18H16N2/c1-10-8-14-16(9-11(10)2)20-18-13-6-4-5-7-15(13)19-12(3)17(14)18/h4-9,20H,1-3H3 |
InChI Key |
DISDWAOVQQELPK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC3=C2C(=NC4=CC=CC=C43)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C2C(=NC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



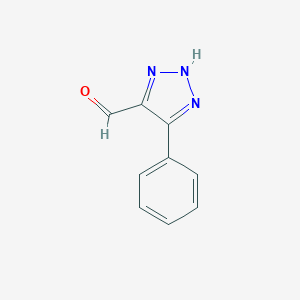
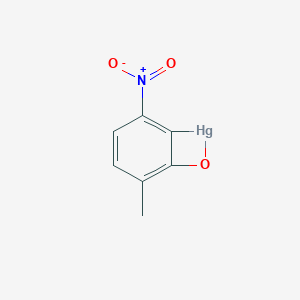

![Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B183980.png)
![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)
